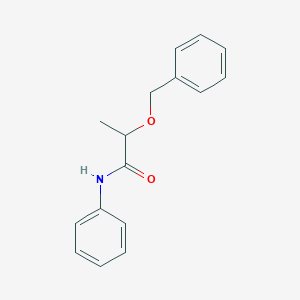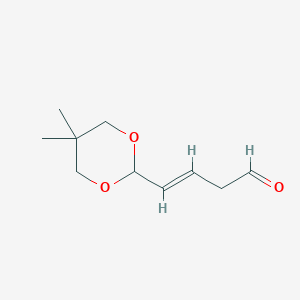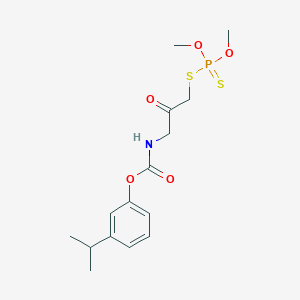
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.364 g/mol . It is a derivative of pyrimidine, characterized by the presence of ethyl and hexyl groups, as well as a thioxo group at specific positions on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming dihydropyrimidine derivatives.
Substitution: The ethyl and hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
- 5-Ethyl-5-pentyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
- 5-Ethyl-5-hexyldihydro-2-oxo-1H,5H-pyrimidine-4,6-dione
Uniqueness
5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is unique due to the specific combination of ethyl and hexyl groups along with the thioxo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60784-79-4 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
5-ethyl-5-hexyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H20N2O2S/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
MWKKOAYCASKCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=S)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
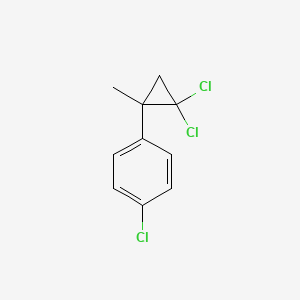

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
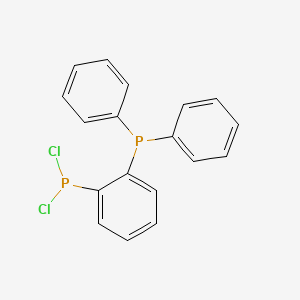
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
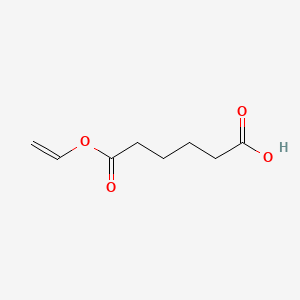
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)

